Calcifediol monohydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily facilitated by the enzyme vitamin D 25-hydroxylase, which is present in the liver . The reaction conditions typically involve the use of microsomal CYP2R1 or mitochondrial CYP27A1 enzymes .
Industrial Production Methods
In industrial settings, this compound is produced by first isolating cholecalciferol from natural sources such as fish liver oils or by chemical synthesis. The isolated cholecalciferol is then subjected to hydroxylation using specific enzymes under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Calcifediol monohydrate undergoes several types of chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of cholecalciferol to form calcifediol .
Common Reagents and Conditions
The hydroxylation reaction requires specific enzymes such as CYP2R1 and CYP27A1. The reaction conditions typically involve maintaining an optimal temperature and pH to ensure enzyme activity .
Major Products Formed
The major product formed from the hydroxylation of cholecalciferol is this compound. Further hydroxylation of calcifediol in the kidneys produces calcitriol, the active hormonal form of vitamin D .
Scientific Research Applications
Calcifediol monohydrate has numerous scientific research applications across various fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Calcifediol is studied for its role in cellular processes and its impact on gene expression.
Medicine: It is used in the treatment of vitamin D deficiency, rickets, osteomalacia, and osteoporosis. .
Mechanism of Action
Calcifediol monohydrate exerts its effects by being converted to calcitriol in the kidneys. Calcitriol binds to intracellular receptors, functioning as transcription factors to modulate gene expression. This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cholecalciferol (Vitamin D3): The precursor to calcifediol, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from calcifediol in the kidneys.
Uniqueness
Calcifediol monohydrate is unique due to its rapid onset of action and greater potency compared to cholecalciferol. It achieves target serum 25-hydroxyvitamin D concentrations more rapidly and has a predictable and linear dose-response curve . Additionally, its hydrophilic nature makes it less prone to sequestration in adipose tissue, making it suitable for patients with obesity, liver disease, or malabsorption .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25?,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-LCDSLSDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19356-17-3 | |
Record name | Calcifediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.